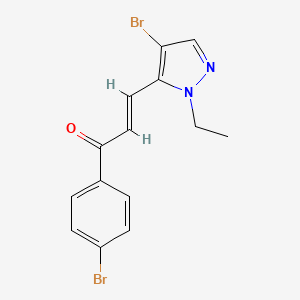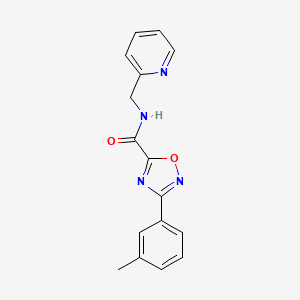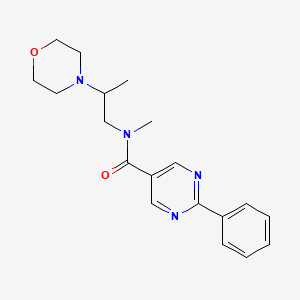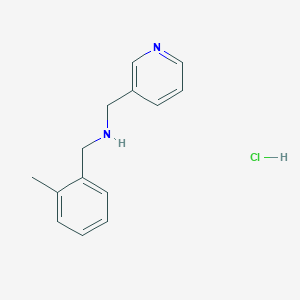
3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which may help to protect cells from oxidative damage. The compound has also been shown to inhibit the growth of various cancer cells, which may make it a potential candidate for cancer therapy. In addition, it has been reported to exhibit anti-inflammatory and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one in lab experiments is its potential applications in drug discovery and development. The compound has been shown to possess a wide range of pharmacological activities, which may make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one. One of the future directions is to investigate the mechanism of action of the compound in more detail. This may help to elucidate the molecular targets of the compound and how it exerts its pharmacological effects. Another future direction is to evaluate the toxicity and safety of the compound in animal models. This may help to determine the potential side effects of the compound and its safety profile. Finally, future research may focus on the development of new derivatives of the compound with improved pharmacological properties.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and development. The compound has been shown to possess a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in clinical settings.
Synthesemethoden
The synthesis of 3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one involves the condensation of 4-bromoacetophenone and 4-bromo-1-ethyl-5-hydrazinyl-1H-pyrazole in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-bromophenyl)-2-propen-1-one has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-2-ethylpyrazol-3-yl)-1-(4-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2O/c1-2-18-13(12(16)9-17-18)7-8-14(19)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRHOTRCOBQUJA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)


![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5335731.png)
![N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5335745.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335747.png)
